![molecular formula C14H10ClN5S2 B2849890 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034528-42-0](/img/structure/B2849890.png)
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
“4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride” is a compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) group . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of these compounds involves the creation of a library of 26 D–A compounds based on the BTZ group . The donor groups are varied while keeping the BTZ acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .
Molecular Structure Analysis
The molecular structure of these compounds is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif is a key component in the electron donor-acceptor (D-A) systems that these compounds are part of .
Chemical Reactions Analysis
These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazol-5-yl motif have been extensively researched for use in photovoltaics or as fluorescent sensors . However, their use as potential visible-light organophotocatalysts has not received any in-depth study .
Photovoltaics
The compound has been extensively researched for use in photovoltaics . The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound, is a strongly electron-accepting moiety primarily used in photovoltaic applications .
Fluorescent Sensors
The compound has also been used as fluorescent sensors . The BTZ group has been researched for use as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Photocatalytic Applications
The BTZ group, which is part of the compound, has also been researched for photocatalytic applications . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks .
Detection of Primary Aromatic Amines
The compound has been used for the highly selective and sensitive detection of primary aromatic amines among various amines . Primary aromatic amines (PAAs) are a class of persistent and highly toxic organic pollutants that pose a great threat to human health and the environment .
Use in Ternary Polymer Solar Cells
The compound has been used as a third component material for ternary polymer solar cells, with efficiencies exceeding 16.0% .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiadiazole or thiazole ring, have been found to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Mode of Action
It’s known that compounds with a thiadiazole or thiazole ring can interact with their targets through various mechanisms, such as hydrogen bonding or π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, gene expression, and metabolism .
Pharmacokinetics
Compounds with similar structures are known to exhibit diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Compounds with similar structures have been found to exert various biological effects, such as antimicrobial, antiviral, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S2.ClH/c1-2-10(7-15-5-1)16-14-17-13(8-20-14)9-3-4-11-12(6-9)19-21-18-11;/h1-8H,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFHEXZURECKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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